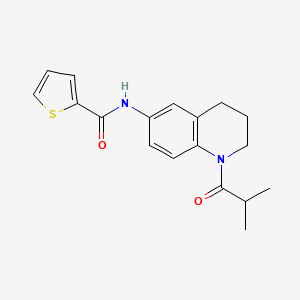

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound characterized by a tetrahydroquinoline scaffold substituted at the 1-position with an isobutyryl group and at the 6-position with a thiophene-2-carboxamide moiety. The isobutyryl group (a branched acyl substituent) may confer metabolic stability and moderate lipophilicity compared to other substituents, as observed in related compounds .

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-11-14(7-8-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVSURMBMBVDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the isobutyryl group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

Attachment of the thiophene-2-carboxamide moiety: This step involves the coupling of the tetrahydroquinoline derivative with thiophene-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)

Major Products

Oxidation: Quinoline derivatives

Reduction: Reduced tetrahydroquinoline derivatives

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide and Analogs

Key Comparative Insights

a. Substituent Effects at the 1-Position

- Isobutyryl (Target Compound): The acyl group balances electron-withdrawing effects and metabolic stability, avoiding extreme polarity or lipophilicity .

- 4-Methoxybenzenesulfonyl: Strong electron-withdrawing properties increase polarity, which may limit passive diffusion despite improving solubility .

b. Functional Group Variations

- Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., ) introduce an NH donor, strengthening interactions with biological targets like enzymes.

- Urea Linkage: The urea analog () provides dual hydrogen-bonding capacity, advantageous for targeting proteins with deep binding pockets.

c. Stereochemical Considerations Chiral resolution of the carboximidamide derivative () via supercritical fluid chromatography (SFC) underscores the role of stereochemistry in biological activity.

d. Physicochemical and Pharmacokinetic Profiles

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core combined with a thiophene moiety and an isobutyryl group. This unique structure contributes to its solubility and biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur, which may play crucial roles in its biological interactions.

Anticonvulsant Activity

Research has indicated that derivatives of tetrahydroquinoline, including this compound, exhibit anticonvulsant properties. A study published in "Bioorganic & Medicinal Chemistry" highlighted that certain derivatives showed significant efficacy in maximal electroshock seizure (MES) models in mice, suggesting potential for epilepsy treatment. Further investigation is necessary to elucidate the mechanisms by which these compounds exert their anticonvulsant effects.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes. For instance, it may interact with phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels within cells. Selective inhibition of PDE4 has been linked to anti-inflammatory effects and improved respiratory function in preclinical models . The structural features of this compound may enhance its binding affinity to these targets.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of various tetrahydroquinoline derivatives. Compounds were assessed for their cytotoxic effects against cancer cell lines. The findings suggested that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating superior efficacy . While specific data on this compound was not detailed in this study, the overall trend supports further exploration of this compound's anticancer potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

This table illustrates how variations in functional groups can influence the biological activity and therapeutic potential of similar compounds.

Q & A

Q. Advanced Research Focus

Target Identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., DNA gyrase) or human kinases.

In Vitro Assays :

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assay for IC calculation.

Mechanistic Studies : Time-kill assays and ROS generation measurements to confirm bactericidal vs. bacteriostatic effects .

How should researchers address discrepancies between computational modeling predictions and experimental crystallographic data?

Q. Advanced Research Focus

Re-refinement : Use SHELXL (v.2018/3) to reprocess XRD data, adjusting thermal parameters and hydrogen-bond constraints.

Validation Tools :

- CheckRamachandran plots for backbone geometry.

- Compare DFT-optimized (B3LYP/6-31G*) and experimental bond lengths (e.g., C–S: 1.71 Å vs. 1.69 Å).

Data Reconciliation : If RMSD >0.05 Å, re-examine solvent model or twinning effects in the crystal .

What methodologies are recommended for assessing the compound’s stability under physiological or storage conditions?

Q. Advanced Research Focus

Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and 3% HO. Analyze via HPLC for degradation products.

Long-Term Stability : Store lyophilized samples at -20°C in amber vials; monitor by H NMR every 6 months.

Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) .

How can structure-activity relationship (SAR) studies be conducted to optimize the compound’s pharmacological profile?

Q. Advanced Research Focus

Substituent Variation :

- Replace isobutyryl with acetyl or pivaloyl groups to assess steric effects.

- Modify thiophene with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity.

Biological Testing : Compare IC values across analogs using dose-response curves.

Computational SAR : Generate CoMFA/CoMSIA models to predict activity cliffs .

What crystallographic techniques are critical for resolving the compound’s solid-state structure?

Q. Advanced Research Focus

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : SHELXT for direct methods; refine with SHELXL (R < 5%).

Key Parameters :

- Torsion Angles : Confirm planarity of the amide bond (ω ≈ 180°).

- Intermolecular Interactions : Map C–H···O and π–π stacking (e.g., thiophene-to-quinoline distance ≈ 3.5 Å) .

How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Q. Advanced Research Focus

LC-MS/MS Setup :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: MeCN/HO (0.1% formic acid).

- MRM Transition: m/z 357.18 → 214.1 (CE = 25 eV).

Validation Parameters :

- Linearity (R > 0.99, 1–1000 ng/mL).

- Precision (CV < 15% at LLOQ).

- Recovery (>85% via SPE extraction) .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram scale?

Q. Advanced Research Focus

Process Chemistry : Replace EDCI/HOBt with T3P® for safer amide coupling.

Purification : Switch from column chromatography to recrystallization (EtOH/HO).

Quality Control : Implement PAT tools (e.g., inline FTIR) to monitor reaction endpoints.

Yield Improvement : Optimize stoichiometry (1.2 eq. acyl chloride) and reaction time (12–18 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.